N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5OS/c25-18-9-3-1-7-16(18)24-27-21(15-32-24)17-8-2-4-10-19(17)26-23(31)20-11-12-22(29-28-20)30-13-5-6-14-30/h1-4,7-12,15H,5-6,13-14H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNOJWVFLBTMJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3C4=CSC(=N4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiazole moiety, a pyridazine ring, and a pyrrolidine group. Its molecular formula is C24H22FN3OS, with a molecular weight of approximately 425.51 g/mol. The presence of the fluorine atom in the phenyl group may enhance its biological activity by influencing its interaction with biological targets.
Biological Activities
1. Anticancer Activity:
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that thiazole-based compounds could effectively target BRAF(V600E), a common mutation in melanoma, showcasing their potential as anticancer agents .
2. Antimicrobial Properties:
The compound has been evaluated for its antibacterial and antifungal activities. In vitro studies suggest that it possesses moderate to strong inhibitory effects against several pathogenic bacteria and fungi. Similar thiazole derivatives have shown efficacy against drug-resistant strains, indicating a promising avenue for developing new antimicrobial agents .
3. Anti-inflammatory Effects:
Thiazole derivatives are also recognized for their anti-inflammatory properties. They have been reported to inhibit the production of pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases . The compound's ability to modulate inflammatory pathways is an area of active research.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from various studies include:
- Thiazole Ring Influence: The presence of the thiazole ring is essential for biological activity, as it enhances the compound's ability to interact with specific biological targets.
- Pyrrolidine Substitution: Variations in the pyrrolidine substituent can significantly alter pharmacokinetic properties and receptor affinity, influencing the overall efficacy of the compound.
- Fluorine Substitution: The introduction of fluorine into the phenyl group has been linked to increased lipophilicity, potentially improving membrane permeability and bioavailability .
Case Studies
Several case studies highlight the biological activity of similar compounds:
-
Antitumor Activity in Melanoma Models:
A study focusing on thiazole derivatives demonstrated significant tumor growth inhibition in BRAF-mutant melanoma models. The mechanism was attributed to apoptosis induction and cell cycle arrest . -
Antibacterial Efficacy Against Resistant Strains:
In vitro tests on various bacterial strains revealed that certain thiazole derivatives exhibited superior antibacterial activity compared to traditional antibiotics, suggesting their potential as alternative treatments for resistant infections . -
Inflammation Modulation:
Research on pyrazole derivatives indicated their effectiveness in reducing inflammation in animal models of arthritis, showcasing their therapeutic potential in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related carboxamide derivatives, focusing on molecular features, substituent effects, and inferred biological relevance.
Structural and Functional Comparison Table
Key Comparative Insights
Core Structure Variations The target compound’s pyridazine core is shared with EP 4 374 877 A2 derivatives and the sulfamoylphenyl analog (CAS 1396761-37-7). In contrast, (R)-IPMICF16 uses an imidazo[1,2-b]pyridazine core, which may enhance planarity and binding to Trk kinases .
Substituent Effects Fluorinated Aryl Groups: The 2-fluorophenyl-thiazole moiety in the target compound is analogous to the 3-fluorophenyl group in (R)-IPMICF16 and the 4-fluorophenyl group in the pyrrole-carboxamide derivative . Fluorination typically enhances lipophilicity and target affinity but may alter metabolic pathways. Pyrrolidinyl vs. Morpholinyl: The pyrrolidinyl group in the target compound and (R)-IPMICF16 contrasts with morpholinylmethyl substituents in EP 4 374 877 A2 derivatives. Pyrrolidine’s smaller ring size may improve blood-brain barrier penetration, whereas morpholine could enhance solubility . Sulfamoyl vs.
Inferred Biological Relevance Compounds with fluorinated aryl groups (target compound, (R)-IPMICF16) are linked to kinase-targeting applications, particularly in imaging or inhibition. The thiazole ring in the target compound may mimic ATP-binding motifs in kinases, similar to imidazo[1,2-b]pyridazine cores .
Data Limitations No direct data on the target compound’s solubility, stability, or efficacy are available. Comparisons rely on structural analogs, which limits precision. For example, the pyridazinone derivative (CAS 1219913-66-2) lacks disclosed activity data despite its triazole-carboxamide structure .
Q & A
Basic Research Questions
Designing a Synthetic Route for the Target Compound How can researchers systematically design a synthetic pathway for this compound? A multi-step synthesis approach is recommended, leveraging heterocyclic coupling reactions. For example:
- Step 1 : Construct the thiazole ring via Hantzsch thiazole synthesis using 2-fluorophenyl-substituted thiourea and α-haloketones.
- Step 2 : Couple the thiazole moiety to a biphenyl intermediate via Suzuki-Miyaura cross-coupling under palladium catalysis .
- Step 3 : Introduce the pyrrolidine-substituted pyridazine via nucleophilic aromatic substitution (e.g., using POCl3/DMF conditions for carboxyl activation) . Purification methods like recrystallization (ethanol/water) and column chromatography (silica gel, CH2Cl2/MeOH) are critical for isolating intermediates.
Structural Characterization of the Compound What experimental techniques are essential for confirming the compound’s structure?
- X-ray crystallography : Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to resolve crystal packing and bond geometries .
- NMR spectroscopy : 1H/13C NMR (DMSO-d6 or CDCl3) to verify substituent positions and coupling patterns. For example, the thiazole proton typically appears at δ 7.8–8.2 ppm .
- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., ESI+ mode).
Computational Modeling of Reactivity How can computational methods guide the optimization of synthetic steps? Employ quantum chemical calculations (e.g., DFT with B3LYP/6-311+G(d,p)) to predict reaction pathways and transition states. For instance:
- Calculate activation energies for pyridazine functionalization to identify optimal leaving groups (e.g., chloride vs. bromide).
- Use Molecular Electrostatic Potential (MEP) maps to assess nucleophilic/electrophilic sites for coupling reactions .
Advanced Research Questions
Optimizing Reaction Conditions Using Design of Experiments (DoE) How can researchers reduce trial-and-error in process optimization? Apply fractional factorial designs to screen variables (temperature, solvent, catalyst loading). For example:
- Response variables : Yield, purity.
- Factors : Pd catalyst (0.5–2 mol%), solvent polarity (DMF vs. THF), reaction time (12–24 hrs). Statistical analysis (ANOVA) identifies significant factors, reducing experimental runs by 50–70% .
Resolving Data Contradictions in Bioactivity Assays How should researchers address inconsistent bioactivity results across studies?
- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed DMSO concentration ≤0.1% v/v).
- Meta-analysis : Use hierarchical clustering to compare structural analogs (e.g., thiazole vs. oxazole derivatives) and identify SAR outliers .
- Cellular permeability checks : Rule out false negatives via LC-MS quantification of intracellular compound levels.
Enhancing Solubility for In Vivo Studies What strategies improve aqueous solubility without compromising activity?
- Co-solvent systems : Use PEG-400/water (1:1 v/v) or cyclodextrin inclusion complexes.
- Prodrug derivatization : Introduce phosphate esters at the pyridazine carboxamide, which hydrolyze in physiological conditions .
Validating Analytical Methods for Impurity Profiling How can researchers ensure HPLC/LC-MS methods are robust for quality control? Follow ICH Q2(R1) guidelines:
- Linearity : R² ≥0.998 for calibration curves (1–100 μg/mL).
- Precision : ≤2% RSD for retention time reproducibility.
- Limit of detection (LOD) : ≤0.1% for trace impurities .
Investigating Polymorphism and Stability What approaches characterize polymorphic forms and their stability?
- DSC/TGA : Identify melting points (Tm) and decomposition temperatures (Td).
- Dynamic vapor sorption (DVS) : Assess hygroscopicity under 0–90% RH.
- Computational crystal packing analysis : Use Materials Studio to predict dominant polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
